molecular formula C13H25N3O2S B4135579 1-{[3-(Propan-2-yloxy)propyl]carbamothioyl}piperidine-4-carboxamide

1-{[3-(Propan-2-yloxy)propyl]carbamothioyl}piperidine-4-carboxamide

Cat. No.: B4135579
M. Wt: 287.42 g/mol
InChI Key: UUPJMCSMURKNPD-UHFFFAOYSA-N
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Description

1-{[3-(Propan-2-yloxy)propyl]carbamothioyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, and a carbonothioyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Propan-2-yloxy)propyl]carbamothioyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-piperidinecarboxamide with 3-isopropoxypropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Propan-2-yloxy)propyl]carbamothioyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-{[3-(Propan-2-yloxy)propyl]carbamothioyl}piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[3-(Propan-2-yloxy)propyl]carbamothioyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(3-aminopropyl)amino]carbonothioyl}-4-piperidinecarboxamide
  • 1-{[(3-methoxypropyl)amino]carbonothioyl}-4-piperidinecarboxamide

Uniqueness

1-{[3-(Propan-2-yloxy)propyl]carbamothioyl}piperidine-4-carboxamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

IUPAC Name

1-(3-propan-2-yloxypropylcarbamothioyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2S/c1-10(2)18-9-3-6-15-13(19)16-7-4-11(5-8-16)12(14)17/h10-11H,3-9H2,1-2H3,(H2,14,17)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPJMCSMURKNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=S)N1CCC(CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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